

An In-depth Technical Guide to Benzyl (4-aminocyclohexyl)carbamate Hydrochloride

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Compound of Interest

Compound Name: Benzyl (4-aminocyclohexyl)carbamate hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl (4-aminocyclohexyl)carbamate hydrochloride**, a key intermediate in pharmaceutical synthesis. This document collates available data on its physicochemical properties, outlines detailed experimental protocols for its synthesis, and discusses its potential applications in drug discovery and development.

Physicochemical and Identification Data

Benzyl (4-aminocyclohexyl)carbamate hydrochloride is a carbamate derivative that serves as a valuable building block in organic synthesis. The hydrochloride salt form enhances its stability and solubility in certain solvents. The majority of commercially available information pertains to the trans-isomer.

| Property | Data |
|--------------------|--|
| CAS Number | 1217664-37-3 (trans-isomer)[1][2][3] |
| Molecular Formula | C ₁₄ H ₂₁ ClN ₂ O ₂ [2] |
| Molecular Weight | 284.78 g/mol [2] |
| Purity | Typically available at 97% or 98% purity.[1][2] |
| Appearance | Solid powder.[1] |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO).[1] |
| Storage Conditions | Recommended storage at 2-8°C or -20°C for long-term stability.[1][2] |

Experimental Protocols

Detailed experimental protocols for the synthesis of **Benzyl (4-aminocyclohexyl)carbamate hydrochloride** are not extensively published. However, based on standard organic chemistry procedures for similar compounds, a plausible synthetic route is outlined below. The synthesis involves two main stages: the formation of the carbamate and its subsequent conversion to the hydrochloride salt.

2.1. Synthesis of Benzyl (trans-4-aminocyclohexyl)carbamate

This procedure is adapted from standard N-benzyloxycarbonylation reactions for the protection of primary amines.[4]

- Materials:
 - trans-1,4-Diaminocyclohexane
 - Benzyl chloroformate
 - A suitable base (e.g., triethylamine or sodium bicarbonate)
 - A suitable solvent (e.g., dichloromethane or a biphasic system of water and an organic solvent)

- Procedure:
 - In a round-bottom flask, dissolve trans-1,4-diaminocyclohexane in the chosen solvent.
 - Cool the solution in an ice bath to 0-5°C.
 - Slowly add benzyl chloroformate dropwise to the stirred solution. It is crucial to maintain the temperature during this exothermic reaction.
 - Concurrently, add the base to neutralize the hydrochloric acid formed during the reaction.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
 - Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.
 - The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
 - The crude product can be purified by column chromatography or recrystallization to yield pure Benzyl (trans-4-aminocyclohexyl)carbamate.

2.2. Formation of Benzyl (trans-4-aminocyclohexyl)carbamate Hydrochloride

This protocol describes the conversion of the free amine to its hydrochloride salt, which can improve its handling and solubility properties.[\[5\]](#)[\[6\]](#)[\[7\]](#)

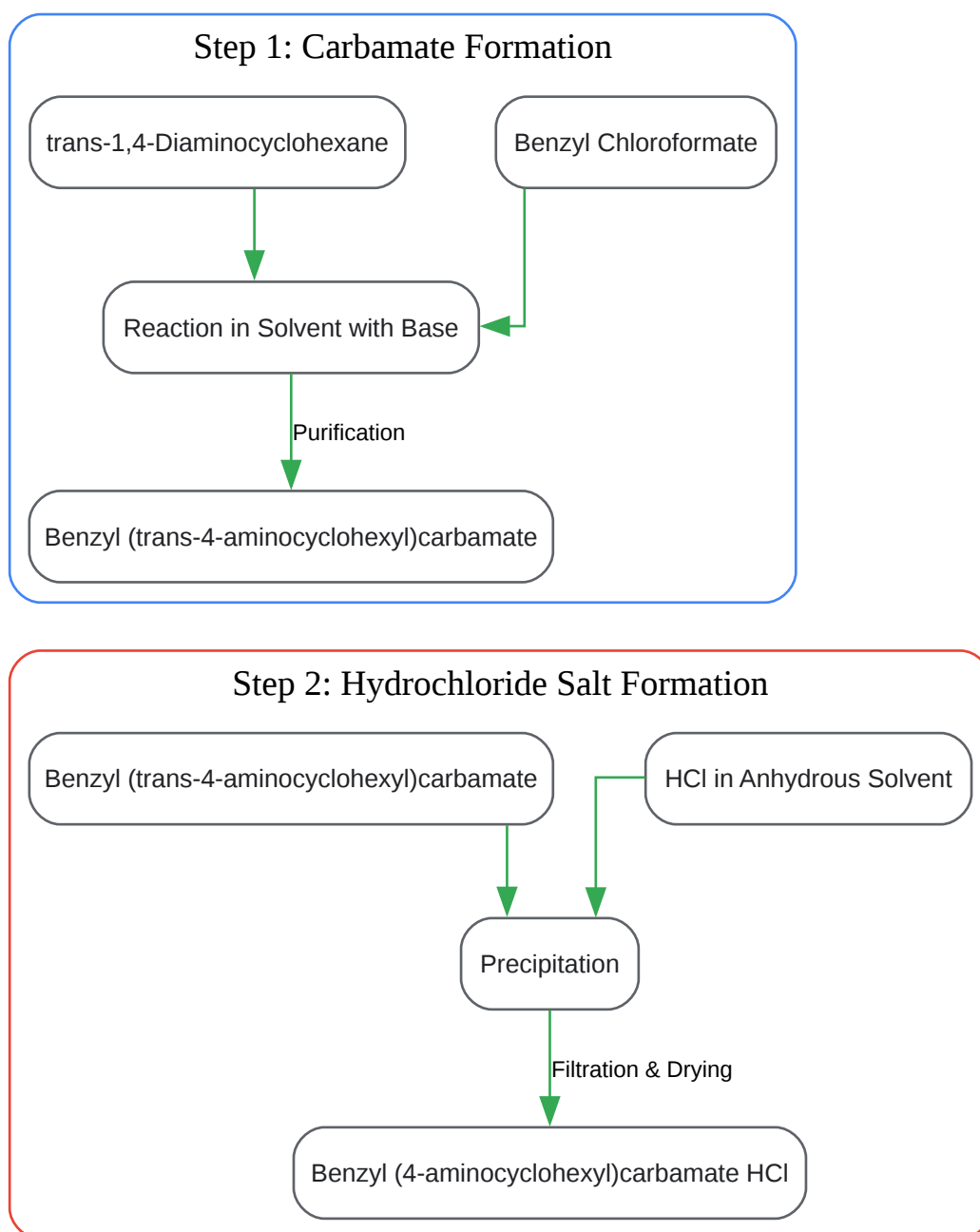
- Materials:
 - Benzyl (trans-4-aminocyclohexyl)carbamate
 - A solution of hydrochloric acid in a suitable solvent (e.g., HCl in dioxane, diethyl ether, or ethanol)
 - An anhydrous organic solvent (e.g., diethyl ether or ethyl acetate)

- Procedure:
 - Dissolve the purified Benzyl (trans-4-aminocyclohexyl)carbamate in the anhydrous organic solvent.
 - Cool the solution in an ice bath.
 - Slowly add the hydrochloric acid solution dropwise with stirring.
 - The hydrochloride salt will typically precipitate out of the solution.[5]
 - Continue stirring in the ice bath for a short period to ensure complete precipitation.
 - Collect the solid precipitate by filtration.
 - Wash the collected solid with a small amount of the cold anhydrous solvent to remove any unreacted starting material or excess HCl.
 - Dry the resulting white to off-white solid under vacuum to obtain Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride.

Mandatory Visualizations

3.1. Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of **Benzyl (4-aminocyclohexyl)carbamate hydrochloride**.

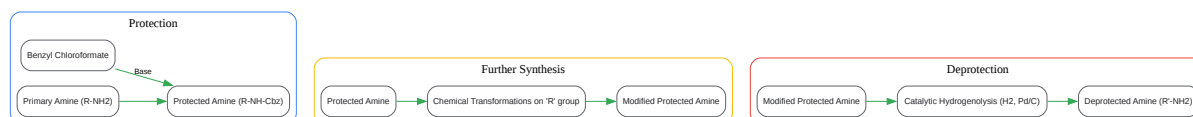


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Caption: Proposed synthetic workflow for **Benzyl (4-aminocyclohexyl)carbamate hydrochloride**.

3.2. Role as a Protecting Group in Synthesis

The benzyl carbamate (Cbz) group is a widely used protecting group for amines in multi-step organic synthesis.[4][8] It is stable under a variety of reaction conditions and can be selectively removed when needed.



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Caption: The role of the benzyl carbamate (Cbz) group in protecting amines during synthesis.

Applications in Research and Drug Development

Benzyl (4-aminocyclohexyl)carbamate hydrochloride is primarily used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The carbamate functional group is a key structural motif in many approved drugs.[8][9][10]

- **Pharmaceutical Intermediates:** The molecule's bifunctional nature, with a protected amine and a free amine (in its salt form), makes it a versatile intermediate for the synthesis of active pharmaceutical ingredients (APIs). The protected amine allows for selective reactions at other sites of a larger molecule, and the protecting group can be removed at a later stage.
- **Drug Design and Medicinal Chemistry:** The carbamate group can act as a stable surrogate for a peptide bond, which is beneficial in designing peptidomimetics with improved stability and cell permeability.[9][10] Carbamate derivatives are found in a wide range of therapeutic agents, including anticancer and antiviral drugs.[8][11][12]
- **Scaffold for Combinatorial Chemistry:** The cyclohexyl ring provides a rigid scaffold, and the amino group allows for the attachment of various substituents, making it suitable for the generation of chemical libraries for high-throughput screening.

In summary, **Benzyl (4-aminocyclohexyl)carbamate hydrochloride** is a valuable chemical entity for researchers and professionals in drug development due to its utility as a protected diamine building block, enabling the synthesis of a diverse range of complex and potentially bioactive molecules.

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